6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime
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Overview
Description
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime typically involves the following steps:
Formation of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: This intermediate is synthesized by adding 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath.
Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using appropriate chlorinating agents.
Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine derivatives to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include copper(II) salts such as Cu(CH3COO)2 and CuSO4.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-16-6-5-7-17(12-16)15-27-24-13-20-22(18-8-3-2-4-9-18)25-21-11-10-19(23)14-26(20)21/h2-14H,15H2,1H3/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRTZWLBIYLPGL-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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